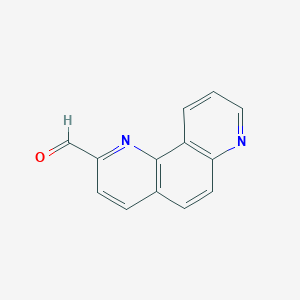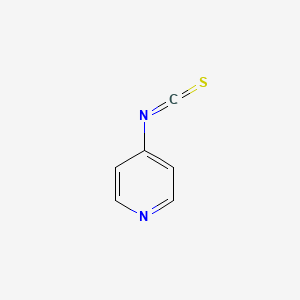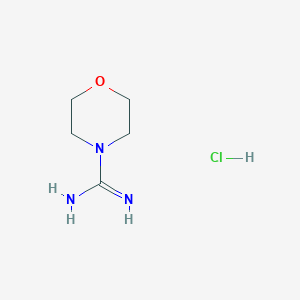
モルホリン-4-カルボキシミドアミド塩酸塩
概要
説明
Morpholine-4-carboximidamide hydrochloride is a crystalline compound that appears as a colorless to white solid. It is known for its stability at room temperature and its solubility in water. This compound is commonly used in organic synthesis reactions as a catalyst and is involved in the production of various organic compounds containing functional groups such as isocyanates, aldehydes, ketones, nitriles, and amides .
科学的研究の応用
Morpholine-4-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions to produce compounds with functional groups like isocyanates, aldehydes, ketones, nitriles, and amides.
Biology: It is involved in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
Mode of Action
The compound acts by influencing the virus host-cell system . It shows its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Pharmacokinetics
The compound exhibits high gastrointestinal (GI) absorption, which suggests that it is readily absorbed in the digestive tract .
Result of Action
It is used for stem cell dedifferentiation , suggesting it may have a role in cellular reprogramming.
Action Environment
The compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. It should be stored away from oxidizing agents and water/moisture, in a cool, dry, and well-ventilated condition .
生化学分析
Biochemical Properties
Morpholine-4-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence various signaling pathways within the cell. Additionally, morpholine-4-carboximidamide hydrochloride can bind to specific proteins, altering their conformation and activity .
Cellular Effects
Morpholine-4-carboximidamide hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, morpholine-4-carboximidamide hydrochloride can modulate the activity of transcription factors, leading to changes in gene expression. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of morpholine-4-carboximidamide hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, morpholine-4-carboximidamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine-4-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, morpholine-4-carboximidamide hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of morpholine-4-carboximidamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, morpholine-4-carboximidamide hydrochloride can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
Morpholine-4-carboximidamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can inhibit certain metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, morpholine-4-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of morpholine-4-carboximidamide hydrochloride are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of morpholine-4-carboximidamide hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of morpholine-4-carboximidamide hydrochloride can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Morpholine-4-carboximidamide hydrochloride is typically synthesized by reacting morpholine with formamidine in the presence of hydrochloric acid. The reaction conditions can be adjusted based on specific experimental requirements. The general reaction involves the following steps:
Reactants: Morpholine and formamidine.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of morpholine-4-carboximidamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to mix morpholine and formamidine with hydrochloric acid.
Purification: The product is purified through crystallization and filtration to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
Morpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Conditions: These reactions typically occur under mild conditions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in organic synthesis .
類似化合物との比較
Similar Compounds
Morpholine: A related compound with similar chemical properties but different applications.
Morpholine-4-carboxamidine hydrobromide: Another derivative with similar uses in organic synthesis.
N-methylmorpholine hydrochloride: A compound with comparable catalytic properties.
Uniqueness
Morpholine-4-carboximidamide hydrochloride is unique due to its specific catalytic properties and its ability to facilitate a wide range of organic synthesis reactions. Its stability and solubility in water make it a versatile compound in both laboratory and industrial settings .
特性
IUPAC Name |
morpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSXDMXKUUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-78-8 | |
| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
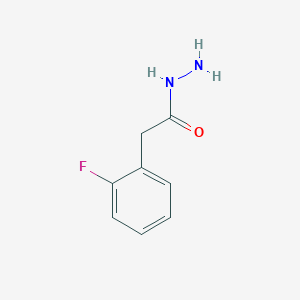
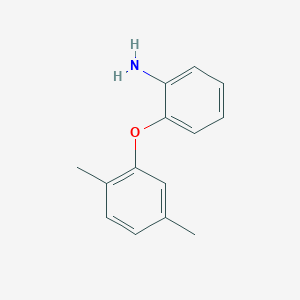
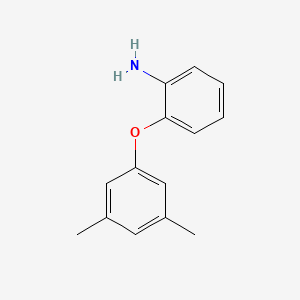
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
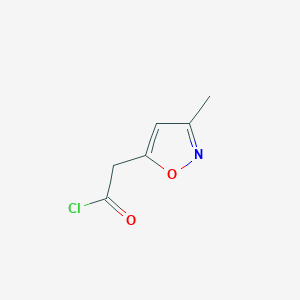
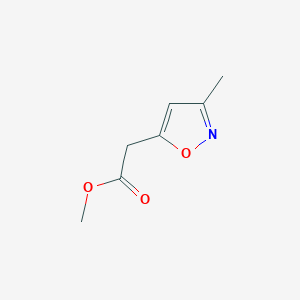
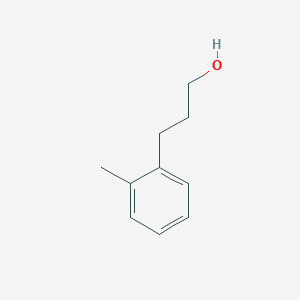
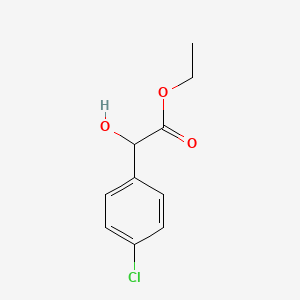
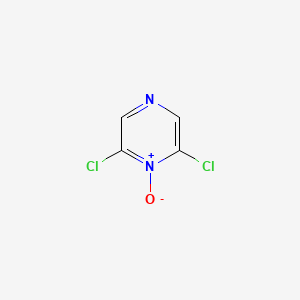
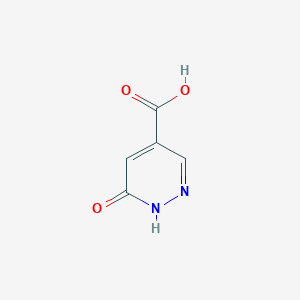
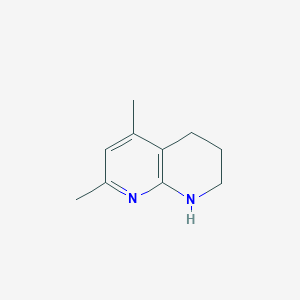
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)
